

# (R,R)-BAY-Y 3118: A Potent Fluoroquinolone Against Quinolone-Resistant Bacteria

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R,R)-BAY-Y 3118

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**(R,R)-BAY-Y 3118** has demonstrated significant in-vitro activity against a broad spectrum of bacterial isolates, including strains resistant to commonly used quinolone antibiotics such as ciprofloxacin. This guide provides a comparative analysis of **(R,R)-BAY-Y 3118**'s performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Comparative Antibacterial Activity

**(R,R)-BAY-Y 3118** has shown superior potency against both Gram-positive and Gram-negative bacteria compared to other quinolones. Its activity is particularly noteworthy against strains with established quinolone resistance.

### Gram-Positive Bacteria

Against *Staphylococcus aureus*, including ciprofloxacin-resistant strains, **(R,R)-BAY-Y 3118** exhibits substantially lower Minimum Inhibitory Concentrations (MICs) than other quinolones. For instance, the MIC90 for **(R,R)-BAY-Y 3118** against *S. aureus* has been reported to be 0.03 mg/L, significantly lower than that of ciprofloxacin (1 mg/L) and sparfloxacin (0.06 mg/L)[1]. Similarly, against *Streptococcus pneumoniae*, the MIC90 of **(R,R)-BAY-Y 3118** was 0.03 mg/L[1].

Bacterial Species	(R,R)-BAY-Y 3118 MIC90 (mg/L)	Ciprofloxacin MIC90 (mg/L)	Sparfloxacin MIC90 (mg/L)
Staphylococcus aureus	0.03[1]	1[1]	0.06[1]
Streptococcus pneumoniae	0.03[1]	Not Reported	Not Reported
Enterococcus spp.	4-fold more susceptible to BAY-Y 3118 than ciprofloxacin[1]	-	-

## Gram-Negative Bacteria

**(R,R)-BAY-Y 3118** maintains high activity against members of the Enterobacteriaceae family. In general, it was found to be two-fold more active than ciprofloxacin or sparfloxacin against these organisms, with an MIC90 of  $\leq 0.12$  mg/L for most species[1]. While ciprofloxacin showed slightly better activity against *Pseudomonas aeruginosa* (MIC90 0.25 mg/L vs 0.5 mg/L for BAY-Y 3118), **(R,R)-BAY-Y 3118** was more effective against other *Pseudomonas* species[1]. The majority of Enterobacteriaceae resistant to ciprofloxacin were found to be sensitive to **(R,R)-BAY-Y 3118**. It is also highly active against *Haemophilus influenzae* and *Moraxella catarrhalis*, inhibiting all tested strains at  $\leq 0.015$  mg/L[1].

Bacterial Species	(R,R)-BAY-Y 3118 MIC90 (mg/L)	Ciprofloxacin MIC90 (mg/L)	Sparfloxacin MIC90 (mg/L)
Enterobacteriaceae (most)	$\leq 0.12$ [1]	Generally 2-fold higher[1]	Generally 2-fold higher[1]
<i>Pseudomonas aeruginosa</i>	0.5[1]	0.25[1]	1.0[1]
<i>Haemophilus influenzae</i>	$\leq 0.015$ [1]	-	-
<i>Moraxella catarrhalis</i>	$\leq 0.015$ [1]	-	-

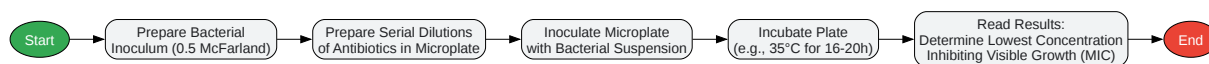
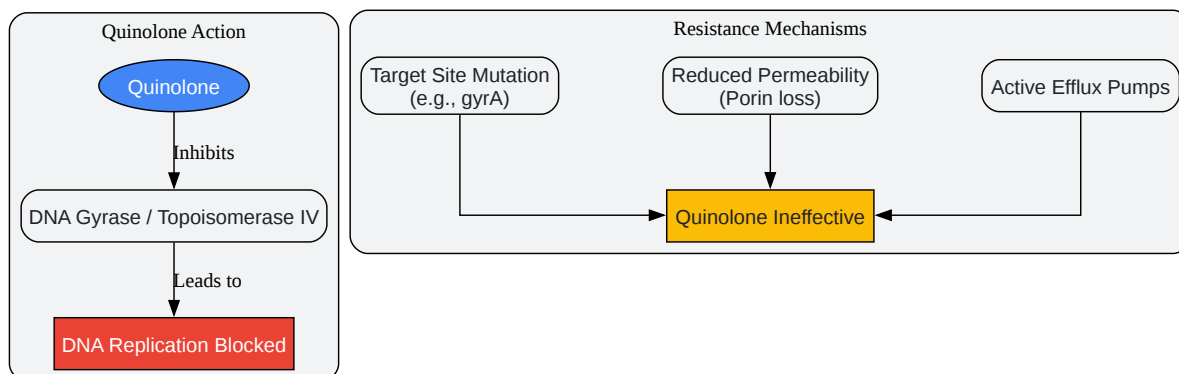
## Anaerobic Bacteria

**(R,R)-BAY-Y 3118** has demonstrated greater activity against anaerobic bacteria than other quinolones[1][2]. For instance, the MIC90 for *Bacteroides fragilis* was 0.06 mg/L[1].

## Mechanism of Action and Resistance

Like other fluoroquinolones, **(R,R)-BAY-Y 3118**'s primary mechanism of action is the inhibition of bacterial DNA synthesis[3][4]. This is achieved by targeting DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for DNA replication, repair, and recombination.

Quinolone resistance in bacteria often arises from mutations in the genes encoding these target enzymes, particularly the *gyrA* gene for DNA gyrase[3][4]. Another significant resistance mechanism involves reduced drug accumulation within the bacterial cell, which can be due to decreased expression of outer membrane proteins (porins) or active efflux of the drug[3][4]. Studies have shown that a decrease in porin proteins can lead to a 50% reduction in the steady-state concentration of **(R,R)-BAY-Y 3118** in Enterobacteriaceae[3].



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